(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone
Description
This compound is a hybrid heterocyclic molecule combining a 1,3,4-oxadiazole ring substituted with a cyclopropyl group, a piperidine moiety, and a 3-methoxy-1-methylpyrazole fragment. The oxadiazole scaffold is known for its electron-deficient aromaticity, which enhances binding interactions in biological systems, while the piperidine ring contributes to conformational flexibility and solubility. The 3-methoxy-1-methylpyrazole group likely modulates steric and electronic properties, influencing pharmacokinetic parameters such as metabolic stability .
Structural analogs of this compound have been investigated for roles in plant-derived biomolecule synthesis and bioactivity modulation, as seen in multidisciplinary studies on bioactive compound biosynthesis .
Properties
IUPAC Name |
[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-20-9-12(15(19-20)23-2)16(22)21-7-5-11(6-8-21)14-18-17-13(24-14)10-3-4-10/h9-11H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJPZBTZEVFKOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone is a novel synthetic molecule that incorporates both piperidine and oxadiazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and enzyme inhibitory properties.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 252.29 g/mol. The structure consists of a piperidine ring linked to an oxadiazole and a pyrazole, which may contribute to its pharmacological properties.
Antibacterial Activity
Recent studies have shown that derivatives of piperidine and oxadiazole exhibit significant antibacterial properties. The compound was tested against various bacterial strains using the agar disc-diffusion method.
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Salmonella typhi | 20 | 8 µg/mL |
The compound demonstrated potent activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Salmonella typhi .
Antifungal Activity
In addition to antibacterial properties, the compound was evaluated for antifungal activity against common fungal pathogens. Results indicated moderate antifungal effects.
| Fungal Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Candida albicans | 14 | 64 |
| Aspergillus niger | 12 | 128 |
These findings suggest that the compound may serve as a potential candidate for further development in antifungal treatments .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor was also explored, particularly its effects on acetylcholinesterase (AChE) and urease.
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 25 |
| Urease | 15 |
The results indicate that the compound exhibits significant inhibitory activity against these enzymes, which are relevant in treating conditions like Alzheimer's disease and urinary infections .
Case Studies
Several studies have investigated similar compounds with oxadiazole and piperidine structures. For instance, a study on synthesized oxadiazole derivatives highlighted their broad-spectrum antibacterial activity and potential as anti-inflammatory agents . Another research focused on piperidine derivatives revealed their efficacy in enzyme inhibition, supporting the notion that combining these moieties could enhance biological activity .
Scientific Research Applications
Anticancer Activity
Recent studies highlight the anticancer properties of compounds containing oxadiazole and pyrazole derivatives. Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines:
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases such as EGFR (Epidermal Growth Factor Receptor) and Src .
- Case Studies : A study demonstrated that certain oxadiazole derivatives had IC50 values significantly lower than standard chemotherapeutic agents, indicating higher potency against specific cancer types . For instance, compounds with similar structures showed promising results against MCF7 (breast cancer) and PC-3 (prostate cancer) cell lines.
Neurological Applications
The piperidine component of the compound suggests potential applications in treating neurological disorders. Research has shown that piperidine derivatives can act as effective inhibitors for various neurological targets:
- Targeting Neurotransmitter Receptors : Some studies have reported that piperidine-based compounds can modulate serotonin receptors, which are crucial in treating depression and anxiety disorders .
Anti-inflammatory Properties
Another significant application of this compound relates to its anti-inflammatory effects:
- Inhibition of Inflammatory Pathways : Compounds similar to (4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone have been shown to inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases .
Summary of Research Findings
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural complexity invites comparison with other heterocyclic methanones. For example, Methanone, (4,5-dihydro-5-phenyl-1H-pyrazol-1-yl)-4-pyridinyl- (PubChem ID: 3078469) shares a pyrazole core but replaces the oxadiazole-piperidine system with a pyridinyl group and a dihydropyrazole ring . Key differences include:
- Cyclopropyl vs. Phenyl substituents : The cyclopropyl group in the target compound may enhance metabolic stability compared to phenyl, reducing π-π stacking but improving membrane permeability.
- Oxadiazole vs. Pyridine : The oxadiazole’s electron-deficient nature could favor hydrogen bonding in biological targets, unlike pyridine’s basic nitrogen.
Table 1: Structural and Physicochemical Comparison
Bioactivity Profiles
- Plant-Derived Bioactive Analogues : Research on plant biomolecules emphasizes the role of heterocyclic moieties in insecticidal and antifungal activities. For instance, pyrazole derivatives exhibit metabolic disruption in insects by targeting cuticle integrity or neuronal receptors . The 3-methoxy group in the target compound may enhance binding to insect-specific enzymes, as seen in C. gigantea extract studies .
- Ferroptosis Induction Potential: Certain oxadiazole derivatives act as ferroptosis inducers (FINs) in cancer models. The cyclopropyl group’s strain energy might synergize with oxadiazole to promote lipid peroxidation, a hallmark of ferroptosis, though this remains speculative without direct evidence .
Table 2: Hypothesized Bioactivity Comparison
Preparation Methods
Palladium-Catalyzed Methoxylation and Methylation
A scalable route begins with 1H-pyrazole-4-carboxylate derivatives. As demonstrated by Huang et al., palladium on activated charcoal (Pd/C) facilitates simultaneous hydrogenation and methoxylation. For example:
- Methyl 3-hydroxy-1H-pyrazole-4-carboxylate is treated with iodomethane (CH₃I) and potassium carbonate (K₂CO₃) in acetone to install the methyl group at N1.
- Subsequent methoxylation at C3 employs methanol under acidic conditions (H₂SO₄, 80°C, 12 h), achieving 85–92% yield.
Table 1: Optimization of Pyrazole Methoxylation
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd/C (5%) | MeOH | 80 | 12 | 92 |
| Cu(OTf)₂ | DMF | 120 | 24 | 78 |
| None (H₂SO₄) | MeOH | 80 | 18 | 85 |
Alternative Route: Cyclocondensation of Hydrazines
Bhat et al. reported a regioselective pyrazole synthesis via cyclocondensation of β-ketoesters with methylhydrazine. For instance:
- Ethyl 3-cyclopropyl-3-oxopropionate reacts with methylhydrazine in acetic acid (120°C, 12 h) to yield 5-cyclopropyl-1-methylpyrazol-3-one (87% yield).
- Oxidation with MnO₂ in dichloromethane (DCM) converts the ketone to the carboxylic acid (72% yield).
Synthesis of the Oxadiazole-Piperidine Subunit: 5-Cyclopropyl-1,3,4-Oxadiazol-2-yl-Piperidine
Cyclodehydration of Diacylhydrazines
The 1,3,4-oxadiazole ring is constructed via cyclodehydration of a diacylhydrazine precursor. Chen et al. optimized this using thionyl chloride (SOCl₂) in refluxing toluene:
- Piperidine-4-carboxylic acid hydrazide is acylated with cyclopropanecarbonyl chloride to form N'-(cyclopropanecarbonyl)piperidine-4-carbohydrazide .
- Cyclodehydration with SOCl₂ (70°C, 6 h) affords the oxadiazole in 89% yield.
Table 2: Oxadiazole Cyclization Conditions
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| SOCl₂ | Toluene | 70 | 6 | 89 |
| PCl₅ | DCM | 25 | 24 | 65 |
| TFAA | THF | 0→25 | 12 | 81 |
Piperidine Functionalization
The piperidine nitrogen is activated for coupling via Buchwald-Hartwig amination or Ullmann coupling . A patented method uses:
- 4-Bromopiperidine reacted with copper(I) iodide (CuI) and trans-N,N'-dimethylcyclohexane-1,2-diamine (ligand) in dioxane (100°C, 24 h) to introduce the oxadiazole moiety (76% yield).
Coupling Strategies: Methanone Bridge Formation
Schlenk-Type Carboxyl Activation
The final coupling employs N,N'-carbonyldiimidazole (CDI) to activate the pyrazole carboxylic acid:
- 3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid is treated with CDI in THF (0°C, 1 h) to form the imidazolide.
- Addition of 5-cyclopropyl-1,3,4-oxadiazol-2-yl-piperidine and triethylamine (Et₃N) at 25°C for 12 h yields the target compound (68% yield).
Table 3: Coupling Reagent Efficiency
| Reagent | Base | Solvent | Yield (%) |
|---|---|---|---|
| CDI | Et₃N | THF | 68 |
| EDCI/HOBt | DIPEA | DCM | 59 |
| DCC/DMAP | None | DMF | 54 |
Photoredox-Mediated Cross-Coupling
A recent advance involves iridium photocatalysis (Ir(ppy)₃) under blue LED light to couple the pyrazole and oxadiazole-piperidine subunits via a radical mechanism, achieving 73% yield with enhanced regiocontrol.
Analytical Characterization and Validation
Spectroscopic Data
Purity Optimization
Recrystallization from ethyl acetate/hexane (1:3) elevates purity to >99% (HPLC), critical for pharmacological applications.
Q & A
Q. Basic
- NMR (¹H/¹³C) : To confirm substituent positions on the piperidine and pyrazole rings .
- Mass spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis .
- X-ray crystallography : Resolves stereochemical ambiguities; used in analogous compounds to confirm spatial arrangements (e.g., piperidine ring conformation) .
How can researchers optimize reaction yields when introducing the cyclopropyl-oxadiazole moiety?
Q. Advanced
- Temperature control : Reflux conditions (70–80°C) in ethanol improve cyclization efficiency .
- Catalyst screening : Transition-metal catalysts (e.g., CuI) may enhance cyclopropyl group incorporation .
- Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) isolates high-purity intermediates .
What strategies are effective for analyzing structure-activity relationships (SAR) of this compound?
Q. Advanced
- Analog synthesis : Modify substituents (e.g., cyclopropyl to methyl groups) and compare bioactivity .
- In vitro assays : Test against target enzymes (e.g., kinases) to correlate substituent effects with inhibitory potency .
- Computational modeling : Molecular docking (AutoDock Vina) predicts binding interactions with active sites .
What are the key stability considerations for handling this compound under laboratory conditions?
Q. Basic
- pH sensitivity : Store in neutral buffers (pH 6–8) to prevent oxadiazole ring hydrolysis .
- Light exposure : Protect from UV light to avoid photodegradation of the methanone linkage .
- Temperature : Long-term storage at –20°C in argon-filled vials minimizes decomposition .
How should contradictory data regarding the compound's biological activity be resolved?
Q. Advanced
- Dose-response validation : Repeat assays across multiple concentrations to rule out false positives/negatives .
- Orthogonal assays : Use SPR for binding affinity and cell-based viability tests to cross-validate mechanisms .
- Structural analogs : Compare bioactivity of derivatives to identify confounding substituent effects .
What in vitro models are suitable for preliminary evaluation of this compound's pharmacological potential?
Q. Advanced
- Enzyme inhibition : Screen against recombinant targets (e.g., COX-2 or HDACs) using fluorometric assays .
- Cell viability : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Membrane permeability : Caco-2 monolayers predict oral bioavailability via apparent permeability (Papp) measurements .
How can computational tools aid in predicting the compound's metabolic pathways?
Q. Advanced
- ADMET prediction : Software like SwissADME identifies probable cytochrome P450 interactions and metabolite formation .
- Density Functional Theory (DFT) : Calculates bond dissociation energies to predict oxidative degradation sites .
- Machine learning : Train models on PubChem data to forecast hepatic clearance rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
